N-[3,5-Bis(trifluoromethyl)phenyl]-1-benzothiophene-2-sulfonamide
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Overview
Description
N-[3,5-Bis(trifluoromethyl)phenyl]-1-benzothiophene-2-sulfonamide is a compound known for its unique chemical structure and properties It features a benzothiophene core, which is a sulfur-containing heterocycle, and a sulfonamide group attached to a phenyl ring substituted with trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-1-benzothiophene-2-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the benzothiophene core, which can be achieved through cyclization reactions involving sulfur-containing precursors. The trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-1-benzothiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The benzothiophene core can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the trifluoromethyl groups
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted benzothiophenes with various functional groups.
Scientific Research Applications
N-[3,5-Bis(trifluoromethyl)phenyl]-1-benzothiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-1-benzothiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the trifluoromethyl groups enhance its lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as a catalyst in organic reactions.
Thiourea, N-[3,5-bis(trifluoromethyl)phenyl]-N’-phenyl-: Another compound with similar trifluoromethyl substitutions, used in different chemical applications
Uniqueness
Its trifluoromethyl groups further enhance its stability and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
646040-63-3 |
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Molecular Formula |
C16H9F6NO2S2 |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-1-benzothiophene-2-sulfonamide |
InChI |
InChI=1S/C16H9F6NO2S2/c17-15(18,19)10-6-11(16(20,21)22)8-12(7-10)23-27(24,25)14-5-9-3-1-2-4-13(9)26-14/h1-8,23H |
InChI Key |
ZTSUCTIZNAYREX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)S(=O)(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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